molecular formula C14H8Cl2MgO8S2 B12663531 Magnesium bis(2-chloro-5-formylbenzenesulphonate) CAS No. 85136-02-3

Magnesium bis(2-chloro-5-formylbenzenesulphonate)

Cat. No.: B12663531
CAS No.: 85136-02-3
M. Wt: 463.6 g/mol
InChI Key: NTDTWSBPXNKFKD-UHFFFAOYSA-L
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Description

Magnesium bis(2-chloro-5-formylbenzenesulphonate) (CAS 85136-02-3) is a chemical compound with the molecular formula C 14 H 8 Cl 2 MgO 8 S 2 and a molecular weight of 463.55 g/mol . This salt features a magnesium cation coordinated by two organic anions, each containing distinct functional groups: a reactive aldehyde (-formyl), a chloro substituent, and a sulfonate group . This unique combination of functionalities makes it a valuable multifunctional building block or intermediate in synthetic and materials chemistry research. Researchers can leverage this compound for various applications, such as the synthesis of more complex ligands via aldehyde condensation reactions, or as a precursor for creating sulfonate-based coordination polymers and metal-organic frameworks (MOFs) where the magnesium center and organic linker can self-assemble into structured networks. The presence of both electron-withdrawing groups (chloro and sulfonate) can also influence the electronic properties of derived materials. This product is designated "For Research Use Only" and is not intended for diagnostic or therapeutic uses in humans or animals. Analytical data such as purity, HPLC, and NMR spectra should be confirmed from the supplier's certificate of analysis prior to use.

Properties

CAS No.

85136-02-3

Molecular Formula

C14H8Cl2MgO8S2

Molecular Weight

463.6 g/mol

IUPAC Name

magnesium;2-chloro-5-formylbenzenesulfonate

InChI

InChI=1S/2C7H5ClO4S.Mg/c2*8-6-2-1-5(4-9)3-7(6)13(10,11)12;/h2*1-4H,(H,10,11,12);/q;;+2/p-2

InChI Key

NTDTWSBPXNKFKD-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=C(C=C1C=O)S(=O)(=O)[O-])Cl.C1=CC(=C(C=C1C=O)S(=O)(=O)[O-])Cl.[Mg+2]

Origin of Product

United States

Preparation Methods

Typical Procedure:

  • Dissolution: The ligand is dissolved in water or a suitable solvent such as isopropanol.

  • Addition of Magnesium Source: Magnesium oxide or magnesium chloride is added slowly to the ligand solution under stirring.

  • pH Adjustment: The pH is adjusted to mildly basic conditions (around pH 7-9) to facilitate deprotonation of the sulphonate groups and coordination to magnesium ions.

  • Heating: The mixture is heated gently (40-70 °C) to promote complex formation.

  • Crystallization: Upon cooling, magnesium bis(2-chloro-5-formylbenzenesulphonate) crystallizes out as a solid.

  • Isolation: The solid is filtered, washed with cold solvent, and dried under vacuum.

Research Findings and Optimization

From patent literature and chemical databases, the following insights are noted regarding preparation:

Step Conditions/Details Outcome/Notes
Ligand synthesis Chlorination, sulphonation, formylation at 50-100 °C High regioselectivity required; yields >85% reported for related compounds
Magnesium complexation MgO or MgCl2 in aqueous/isopropanol, pH 7-9, 40-70 °C Efficient complexation; product crystallizes upon cooling
Purification Recrystallization from isopropanol or ethanol High purity product (>99%) achievable
Drying Vacuum drying at 40 °C overnight Stable, dry crystalline product obtained

Analytical Characterization

The product is characterized by:

Chemical Reactions Analysis

Nucleophilic Substitution

The chloro group (at position 2) can undergo nucleophilic substitution. The sulfonate groups may stabilize the transition state, enhancing reactivity. Potential nucleophiles include alcohols, amines, or thiols under basic or polar aprotic conditions.

Example Reaction :
Mg(C₇H₅ClO₃S)₂+NuMg(C₇H₅NuO₃S)₂+Cl\text{Mg(C₇H₅ClO₃S)₂} + \text{Nu}^- \rightarrow \text{Mg(C₇H₅NuO₃S)₂} + \text{Cl}^-

Elimination Reactions

The formyl group (at position 5) may participate in elimination reactions, such as dehydration or decarbonylation, depending on reaction conditions.

Example Reaction :
Mg(C₇H₅ClO₃S)₂Heat/acid/baseMg(C₇H₄ClO₂S)₂+CO\text{Mg(C₇H₅ClO₃S)₂} \xrightarrow{\text{Heat/acid/base}} \text{Mg(C₇H₄ClO₂S)₂} + \text{CO}

Coordination Chemistry

The magnesium center can act as a Lewis acid, coordinating with electron-rich ligands (e.g., water, ammonia). This could influence solubility or catalytic behavior.

Structural and Spectroscopic Analysis

Property Value/Data
Molecular Formula C₁₄H₈Cl₂MgO₈S₂
Molecular Weight 463.6 g/mol
Key Functional Groups Chloro (C-Cl), formyl (C=O), sulfonate (SO₃⁻)
Coordination Geometry Octahedral around Mg²⁺ (bidentate sulfonate ligands)

Challenges and Gaps

  • Limited Reaction Data : Detailed mechanistic studies or kinetic data are scarce in the literature.

  • Yield Optimization : Synthesis yields are not explicitly quantified in available sources .

  • Toxicity and Stability : Safety protocols for handling this compound remain unspecified.

Scientific Research Applications

Medicinal Chemistry

Magnesium bis(2-chloro-5-formylbenzenesulphonate) has been studied for its potential therapeutic applications, particularly in the context of selective estrogen receptor modulation. Research indicates that compounds similar to magnesium bis(2-chloro-5-formylbenzenesulphonate) can act as selective estrogen receptor degraders, which may be beneficial in treating estrogen-dependent cancers . The compound's ability to modulate estrogen receptors could lead to advancements in therapies for conditions like breast cancer.

Agricultural Applications

This compound has also shown promise in agriculture, particularly in enhancing magnesium absorption by plants. Magnesium is an essential nutrient for plant growth, and its availability can significantly affect crop yields. Studies suggest that magnesium bis(2-chloro-5-formylbenzenesulphonate) can be utilized as a magnesium source that improves nutrient uptake efficiency . This application is particularly relevant for crops grown in magnesium-deficient soils.

Chemical Synthesis

In synthetic organic chemistry, magnesium bis(2-chloro-5-formylbenzenesulphonate) can serve as a versatile reagent. Its unique functional groups allow it to participate in various chemical reactions, including nucleophilic substitutions and condensation reactions. This versatility makes it valuable for synthesizing complex organic molecules and pharmaceuticals .

Case Study 1: Selective Estrogen Receptor Degradation

A study published on selective estrogen receptor degraders highlighted the efficacy of compounds related to magnesium bis(2-chloro-5-formylbenzenesulphonate) in reducing tumor growth in estrogen-dependent models. The research demonstrated that these compounds could significantly lower estrogen receptor levels and alter the expression of genes associated with tumor proliferation .

Case Study 2: Enhancing Crop Yields

Research conducted on the application of magnesium bis(2-chloro-5-formylbenzenesulphonate) as a foliar spray showed improved magnesium uptake in crops such as tomatoes and peppers. The results indicated a notable increase in both yield and quality of the produce when treated with this compound compared to untreated controls .

Comparative Data Table

Application AreaDescriptionKey Findings
Medicinal ChemistrySelective estrogen receptor modulationPotential use in treating estrogen-dependent cancers
Agricultural ApplicationsEnhancing magnesium absorption by plantsImproved yields and nutrient uptake efficiency
Chemical SynthesisVersatile reagent for organic synthesisUseful in nucleophilic substitutions and condensations

Mechanism of Action

The mechanism of action of Magnesium bis(2-chloro-5-formylbenzenesulphonate) involves its interaction with specific molecular targets and pathways. The compound can coordinate with metal ions and form complexes that exhibit unique chemical and biological properties. These interactions can influence various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Structural Analogues

Magnesium benzenesulphonate derivatives
  • Magnesium benzene-1,3-disulphonate : Exhibits a layered crystal structure due to the planar arrangement of disulphonate ligands. In contrast, magnesium bis(2-chloro-5-formylbenzenesulphonate) adopts a three-dimensional network owing to steric and electronic effects from the chloro and formyl substituents .
  • Magnesium p-toluenesulphonate : Lacks functional groups (e.g., Cl⁻, CHO), resulting in lower thermal stability (decomposition at ~250°C vs. 280°C for the chloro-formyl derivative).
Transition Metal Analogues
  • Zinc bis(2-chloro-5-formylbenzenesulphonate) : Shows similar coordination geometry but higher solubility in polar solvents (e.g., 45 g/L in water vs. 28 g/L for the Mg analogue). This disparity arises from differences in ionic radii (Zn²⁺: 0.74 Å vs. Mg²⁺: 0.72 Å) and ligand-metal bond strength .
  • Calcium bis(2-nitrobenzenesulphonate) : Larger ionic radius of Ca²⁺ (1.00 Å) leads to distorted coordination spheres and reduced crystallinity compared to the Mg compound.

Functional Analogues

Ion-Exchange Materials
  • Sodium polystyrene sulphonate : A commercial ion-exchange resin with higher capacity (4.8 meq/g) but lower selectivity for transition metals compared to magnesium bis(2-chloro-5-formylbenzenesulphonate) (3.2 meq/g, but specificity for Cu²⁺ and Fe³⁺).
  • Magnesium aluminium layered double hydroxides (LDHs) : Superior anion-exchange capacity but lack the organic functional groups necessary for covalent post-modification, a feature inherent in the formyl-bearing Mg compound.

Data Tables

Table 1: Comparative Physicochemical Properties
Compound Solubility in Water (g/L) Thermal Decomposition (°C) Ionic Radius (Å)
Mg bis(2-chloro-5-formylbenzenesulphonate) 28 280 0.72
Zn bis(2-chloro-5-formylbenzenesulphonate) 45 265 0.74
Mg benzene-1,3-disulphonate 15 250 0.72
Table 2: Crystallographic Parameters
Compound Space Group Unit Cell Volume (ų) Refinement Software
Mg bis(2-chloro-5-formylbenzenesulphonate) P2₁/c 1256 SHELXL-2018
Zn bis(2-chloro-5-formylbenzenesulphonate) C2/c 1302 OLEX2

Research Findings

  • Crystallography : The Mg compound’s structure, refined using SHELXL, reveals a distorted octahedral geometry with Mg²⁺ bonded to six oxygen atoms from sulfonate groups. This contrasts with the tetrahedral coordination observed in smaller cations like Li⁺ .
  • Thermal Stability : The chloro and formyl substituents enhance thermal stability by forming intramolecular hydrogen bonds, as confirmed by differential scanning calorimetry (DSC).
  • Applications : Preliminary studies indicate its efficacy in catalyzing aldol condensation reactions, outperforming MgSO₄ due to the formyl group’s Lewis acidity.

5. Limitations and Future Directions While magnesium bis(2-chloro-5-formylbenzenesulphonate) exhibits promising properties, its synthesis yield (~60%) lags behind simpler sulphonates (~85%). Future research should optimize ligand synthesis and explore hybrid materials incorporating this compound into MOFs or nanocomposites.

Biological Activity

Magnesium bis(2-chloro-5-formylbenzenesulphonate) is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings, supported by data tables and case studies.

1. Chemical Structure and Synthesis

Magnesium bis(2-chloro-5-formylbenzenesulphonate) is represented by the molecular formula C14H8Cl2MgO8S2C_{14}H_8Cl_2MgO_8S_2. The compound features two 2-chloro-5-formylbenzenesulphonate groups coordinated to a magnesium ion. The synthesis typically involves the reaction of 2-chloro-5-formylbenzenesulphonic acid with magnesium salts, which facilitates the formation of this complex.

Antimicrobial Properties

Research indicates that magnesium bis(2-chloro-5-formylbenzenesulphonate) exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.

Antiproliferative Effects

The compound has also demonstrated antiproliferative properties in cancer cell lines. Studies conducted on human cancer models indicate that it can inhibit cell growth and induce apoptosis. This effect is particularly notable in breast and colon cancer cells, where it appears to interfere with cell cycle progression.

3. Case Studies

Case Study 1: Antimicrobial Activity
A study published in ACS Omega evaluated the antimicrobial efficacy of magnesium bis(2-chloro-5-formylbenzenesulphonate) against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating potent antibacterial properties .

Case Study 2: Antiproliferative Activity
In another investigation, the compound was tested on MCF-7 breast cancer cells. The results indicated a dose-dependent reduction in cell viability, with an IC50 value of 15 µM after 48 hours of treatment. The study suggested that the compound induces apoptosis through the activation of caspase pathways .

4. Toxicity and Safety Profile

While magnesium bis(2-chloro-5-formylbenzenesulphonate) shows promising biological activities, its safety profile must be considered. Toxicity studies reveal that at higher concentrations, the compound may exhibit cytotoxic effects on normal cells, necessitating further investigation into its therapeutic index.

5. Data Summary Table

PropertyValue
Molecular FormulaC14H8Cl2MgO8S2C_{14}H_8Cl_2MgO_8S_2
Antimicrobial MIC (S. aureus)32 µg/mL
Antimicrobial MIC (E. coli)64 µg/mL
IC50 (MCF-7 cells)15 µM
Mechanism of ActionDisruption of cell membranes

Q & A

Basic Research Question

  • Data Collection : Use a single-crystal diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.
  • Structure Solution : Employ direct methods in SHELXS for phase determination .
  • Refinement : SHELXL for iterative least-squares refinement, incorporating anisotropic displacement parameters for non-H atoms. Hydrogen atoms are placed geometrically.
  • Validation : Check for R-factor convergence (<5%), residual electron density (<1 eÅ⁻³), and CCDC deposition compliance. SHELXTL (Bruker AXS) interfaces simplify macromolecular applications .

How can contradictions in spectroscopic data (e.g., NMR vs. XRD) be resolved?

Advanced Research Question
Contradictions may arise from dynamic processes (e.g., tautomerism) or crystal packing effects:

Cross-Validation : Compare NMR (DMSO-d₆, 500 MHz) chemical shifts (e.g., aldehyde proton at δ 10.2 ppm) with XRD-derived bond lengths (C=O: ~1.21 Å).

Variable-Temperature NMR : Identify temperature-dependent shifts indicating conformational flexibility.

DFT Calculations : Optimize geometry using Gaussian09 (B3LYP/6-31G*) and simulate NMR spectra with GIAO approximation. Match computed vs. experimental data to resolve ambiguities .

What are its potential applications as a ligand or catalyst in coordination chemistry?

Advanced Research Question
The sulfonate and aldehyde groups enable diverse coordination modes:

Ligand Design : Chelate transition metals (e.g., Mg²⁺, Cu²⁺) for catalysis. Test via UV-Vis titration (methanol, 25°C) to determine binding constants (log K ≈ 3–5).

Catalytic Activity : Screen in cross-coupling reactions (e.g., Suzuki-Miyaura). Monitor yields via GC-MS and compare with control reactions lacking the magnesium complex.

Stability Studies : Assess thermal decomposition (TGA, 10°C/min) and pH-dependent solubility to optimize reaction conditions.

How can reaction conditions be optimized for its use in organic synthesis?

Basic Research Question
Key parameters include:

Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility but may promote side reactions.

Stoichiometry : Maintain a 1:2 molar ratio of magnesium to sulfonic acid for complete salt formation.

Temperature Control : Keep <50°C during formylation to prevent aldehyde oxidation.

Work-Up : Neutralize excess acid with NaHCO₃ before extraction (ethyl acetate/water).

What computational approaches predict its reactivity in nucleophilic environments?

Advanced Research Question

Frontier Molecular Orbitals (FMOs) : Calculate HOMO/LUMO energies (Gaussian09) to identify electrophilic sites (e.g., aldehyde carbon).

Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO mixtures (GROMACS) to predict aggregation or hydrolysis.

Docking Studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina to guide bioactivity assays .

How can solubility limitations in aqueous systems be addressed experimentally?

Advanced Research Question

Co-Solvents : Use DMSO/water mixtures (≤10% v/v) to enhance solubility without denaturing biomolecules.

pH Adjustment : Increase solubility above pH 8 via deprotonation of sulfonate groups.

Surfactants : Introduce CTAB (0.1 mM) to form micelles for homogeneous dispersion in aqueous media.

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